molecular formula C21H22ClN3O2S B2461403 N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide CAS No. 921876-86-0

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide

Cat. No.: B2461403
CAS No.: 921876-86-0
M. Wt: 415.94
InChI Key: MZCUXBYSCBVRMW-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a hydroxymethyl group, and an imidazolyl acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c22-18-8-6-17(7-9-18)12-23-20(27)14-25-19(15-26)13-24-21(25)28-11-10-16-4-2-1-3-5-16/h1-9,13,26H,10-12,14-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCUXBYSCBVRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the imidazole derivative.

    Addition of the hydroxymethyl group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Attachment of the phenethylthio group: This step may involve thiol-ene reactions or other sulfur-based coupling reactions.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or other functional groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The phenethylthio group can engage in coupling reactions with other aromatic or aliphatic compounds.

Common reagents and conditions for these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological activity.

    Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or binding to specific biomolecules.

Comparison with Similar Compounds

Similar compounds to N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide include:

    N-(4-chlorobenzyl)acetamide: A simpler analog lacking the imidazole and phenethylthio groups.

    N-(4-chlorobenzyl)-2-(hydroxymethyl)acetamide: Similar but without the phenethylthio group.

    N-(4-chlorobenzyl)-2-(phenethylthio)acetamide: Lacks the hydroxymethyl group.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(2-phenylethyl)sulfanyl]-1H-imidazol-1-yl]acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H22ClN3OS
  • Molecular Weight : 373.91 g/mol
  • Key Functional Groups : Chlorophenyl, imidazole, hydroxymethyl, and sulfanyl.

Antibacterial Activity

Research indicates that compounds with similar functional groups exhibit varying degrees of antibacterial activity. For instance, studies have shown that derivatives of chlorophenyl compounds demonstrate significant activity against several strains of bacteria:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest that the presence of the chlorophenyl moiety enhances the antibacterial properties of the compound, potentially through mechanisms involving membrane disruption or inhibition of bacterial enzyme activity .

Anticancer Activity

The compound has also been assessed for its anticancer potential. In vitro studies have indicated that imidazole derivatives can induce apoptosis in cancer cells. A notable study screened a library of compounds on multicellular spheroids and identified several candidates with promising anticancer activity. The specific mechanisms may involve:

  • Inhibition of cell proliferation.
  • Induction of apoptosis via caspase activation.
  • Disruption of cellular signaling pathways related to growth and survival .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease:

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive Inhibition0.63 ± 0.001
UreaseStrong Inhibition2.14 ± 0.003

These results indicate that the compound could be beneficial in treating conditions associated with enzyme dysregulation, such as Alzheimer's disease (via AChE inhibition) and certain infections (via urease inhibition) .

Case Studies

  • Antibacterial Screening : A series of synthesized imidazole derivatives were tested against various bacterial strains, revealing that modifications to the chlorophenyl group significantly impacted their efficacy. The most effective compounds showed a strong correlation between structural features and antibacterial potency .
  • Anticancer Efficacy : A study conducted on human cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations as low as 10 µM, suggesting a potent anticancer effect .

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